molecular formula C₂₀H₂₆ClN B1663306 Prodipine hydrochloride CAS No. 31314-39-3

Prodipine hydrochloride

Cat. No. B1663306
CAS RN: 31314-39-3
M. Wt: 315.9 g/mol
InChI Key: ZFCBOUXJVGNRIF-UHFFFAOYSA-N
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Description

Prodipine hydrochloride is a calcium channel blocker that is used as an antihypertensive agent. It is a dihydropyridine derivative that selectively inhibits the influx of calcium ions into vascular smooth muscle cells, leading to vasodilation and a reduction in blood pressure. In

Scientific Research Applications

Inhibition of Dipeptidyl Peptidase IV Activity

Prodipine hydrochloride has been studied for its ability to inhibit dipeptidyl peptidase IV (DPP IV) activity. A study by (De Meester et al., 1997) found that Prodipine, when administered intravenously to rabbits, resulted in a significant decrease in plasma DPP IV activity. This effect was profound and long-lasting, with a partial recovery of DPP IV activity taking more than 20 days. The study highlights Prodipine's potential in pharmacological research as an irreversible inhibitor of DPP IV, offering insights into the biological functions of this ectopeptidase.

Effects on Serotonin Uptake and Release

Prodipine hydrochloride has been observed to impact serotonin transport processes. (Eltze, 1980) conducted a study on human blood platelets, demonstrating that Prodipine inhibits the uptake of serotonin in a dose-dependent manner and also stimulates the release of accumulated serotonin from the platelets. These findings are significant for understanding the pharmacological effects of Prodipine and its potential use in treating conditions influenced by serotonin dynamics.

Parkinsonian Tremor Treatment

Prodipine hydrochloride has been investigated for its effectiveness in treating Parkinsonian tremor. (Ulm, 1985) found that Prodipine, the precursor of the antiparkinson drug Budipine, showed promise in treating Parkinsonian tremor, particularly in cases resistant to other medications. However, its use was limited due to intolerance when administered orally.

properties

IUPAC Name

4,4-diphenyl-1-propan-2-ylpiperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N.ClH/c1-17(2)21-15-13-20(14-16-21,18-9-5-3-6-10-18)19-11-7-4-8-12-19;/h3-12,17H,13-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFCBOUXJVGNRIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCC(CC1)(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prodipine hydrochloride

CAS RN

31314-39-3
Record name Prodipine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031314393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PRODIPINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89CCP8Z2PS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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